molecular formula C24H17N3O2S B15284066 N-(1,3-benzothiazol-2-yl)-3-benzoyl-2-methyl-1-indolizinecarboxamide

N-(1,3-benzothiazol-2-yl)-3-benzoyl-2-methyl-1-indolizinecarboxamide

Cat. No.: B15284066
M. Wt: 411.5 g/mol
InChI Key: ZIMOXWMHDBVGPG-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-3-benzoyl-2-methyl-1-indolizinecarboxamide is a complex organic compound that features a benzothiazole moiety, a benzoyl group, and an indolizinecarboxamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-3-benzoyl-2-methyl-1-indolizinecarboxamide typically involves multiple steps, starting with the preparation of the benzothiazole moiety. One common method involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . The resulting benzothiazole derivative is then further reacted with other intermediates to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-3-benzoyl-2-methyl-1-indolizinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-3-benzoyl-2-methyl-1-indolizinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-benzoyl-2-methyl-1-indolizinecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-2-yl)-3-benzoyl-2-methyl-1-indolizinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its indolizinecarboxamide structure differentiates it from other benzothiazole derivatives, providing unique opportunities for research and application.

Properties

Molecular Formula

C24H17N3O2S

Molecular Weight

411.5 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-benzoyl-2-methylindolizine-1-carboxamide

InChI

InChI=1S/C24H17N3O2S/c1-15-20(23(29)26-24-25-17-11-5-6-13-19(17)30-24)18-12-7-8-14-27(18)21(15)22(28)16-9-3-2-4-10-16/h2-14H,1H3,(H,25,26,29)

InChI Key

ZIMOXWMHDBVGPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=C1C(=O)NC3=NC4=CC=CC=C4S3)C(=O)C5=CC=CC=C5

Origin of Product

United States

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